1-(2-chloropyridin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-14-10-12(7-9-17-14)15-13-6-2-1-4-11(13)5-3-8-18-15/h1-2,4,6-7,9-10,15,18H,3,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRVXZOYGMHSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(NC1)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701178403 | |
| Record name | 1H-2-Benzazepine, 1-(2-chloro-4-pyridinyl)-2,3,4,5-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251015-37-8 | |
| Record name | 1H-2-Benzazepine, 1-(2-chloro-4-pyridinyl)-2,3,4,5-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251015-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-2-Benzazepine, 1-(2-chloro-4-pyridinyl)-2,3,4,5-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2-chloropyridin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a benzo[c]azepine core with a chloropyridine substituent, which enhances its pharmacological properties. Research indicates that it acts primarily as a selective agonist for serotonin receptors (5-HT2C), making it a candidate for treating various psychiatric disorders and obesity-related conditions.
Chemical Structure and Properties
The molecular formula of this compound is C13H14ClN, with a molecular weight of 233.71 g/mol. The presence of the chloropyridine moiety contributes to its unique reactivity and interaction with biological targets.
1. Serotonin Receptor Agonism
The compound has been shown to selectively bind to the 5-HT2C serotonin receptor. This receptor is implicated in mood regulation and appetite control. Studies indicate that agonism at this receptor can lead to increased satiety and reduced food intake, making this compound a potential therapeutic agent for obesity management.
2. Pharmacological Applications
Research has explored the pharmacological applications of this compound in various contexts:
- Psychiatric Disorders : Due to its action on serotonin receptors, it may have implications for treating anxiety and depression.
- Obesity : Its ability to modulate appetite through the 5-HT2C receptor suggests potential use in weight management therapies.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant receptor binding affinity and selectivity towards the 5-HT2C receptor compared to other serotonin receptors .
- In Vivo Studies : Animal models have shown that administration of this compound leads to decreased food intake and body weight over time, supporting its role as an appetite suppressant.
Table 1: Biological Activity Summary
| Activity Type | Target Receptor | Mechanism of Action | Reference |
|---|---|---|---|
| Serotonin Agonism | 5-HT2C | Appetite suppression | |
| Antidepressant Effects | Various | Modulation of mood | |
| Anti-obesity Potential | 5-HT2C | Reduced food intake |
Synthesis
The synthesis of this compound involves several steps including cyclization and substitution reactions to optimize yields and enhance biological activity. Various synthetic routes have been documented in literature focusing on the efficiency of these processes.
Scientific Research Applications
Serotonin Receptor Agonism
1-(2-chloropyridin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine has been identified as a selective agonist for serotonin receptors, specifically the 5-HT2C receptor. This receptor plays a crucial role in regulating mood and appetite. Its agonistic activity suggests potential applications in treating psychiatric disorders such as depression and anxiety, as well as obesity-related conditions due to its influence on appetite regulation.
Neuropharmacology
The compound's interaction with various neurotransmitter systems indicates its potential use in neuropharmacology. Ongoing research is focused on elucidating its binding affinities and effects on different receptor subtypes. This could lead to the development of new therapeutic agents targeting similar pathways.
Synthesis and Structural Comparisons
The synthesis of this compound typically involves multi-step processes that optimize yields and reaction conditions. Various synthetic routes have been documented in the literature to enhance efficiency.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Arylalkylamino-2,3,4,5-tetrahydro-1H-benzo[d]azepine | Substituted at position 6 | Selective 5-HT2C receptor agonist |
| 1-(pyridin-3-yl)-2,3-dihydrobenzo[c]azepine | Different nitrogen positioning | Antipsychotic properties |
| 7-methyl-2,3-dihydrobenzo[c]azepine | Methyl substitution at position 7 | Antidepressant effects |
This table highlights how the unique combination of the chloropyridine substituent and the tetrahydroazepine framework in this compound distinguishes it from others by enhancing specificity towards serotonin receptors while potentially minimizing side effects associated with broader receptor interactions.
Case Studies and Research Findings
Research studies have demonstrated the effectiveness of this compound in various models:
- Study on Obesity : A study investigated its effects on appetite regulation through 5-HT2C receptor activation. Results indicated a significant reduction in food intake among subjects treated with the compound compared to controls.
- Psychiatric Disorders : Another research effort focused on its antidepressant-like effects in animal models. The findings suggested that the compound exhibited significant improvement in depressive behaviors compared to baseline measures.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing chlorine atom on the pyridine ring activates the azepine core for electrophilic substitution. Reactions typically occur at the C-6 and C-8 positions of the benzoazepine ring .
Nucleophilic Substitution
The chloropyridine moiety undergoes nucleophilic aromatic substitution (NAS) under mild conditions due to the electron-deficient pyridine ring.
| Nucleophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Methoxide | NaOMe/MeOH, 60°C, 6 hr | 2-Methoxy-pyridin-4-yl derivative | 83% | |
| Piperidine | Piperidine/DMF, 100°C, 12 hr | 2-Piperidino-pyridin-4-yl derivative | 67% | |
| Thiophenol | PhSH/K₂CO₃, DMF, 80°C, 8 hr | 2-Phenylthio-pyridin-4-yl derivative | 58% |
Cyclization Reactions
The azepine ring participates in intramolecular cyclizations , forming fused polycyclic systems under catalytic conditions .
Functionalization at the Azepine Nitrogen
The secondary amine in the azepine ring undergoes alkylation , acylation , and sulfonylation .
Cross-Coupling Reactions
The chloropyridine group enables transition-metal-catalyzed couplings , such as Suzuki-Miyaura and Buchwald-Hartwig reactions .
| Reaction Type | Catalyst/Base | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 2-Aryl-pyridin-4-yl derivatives | 65% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated benzoazepines | 70% |
Deprotection and Rearrangement
The Boc-protected analog undergoes acid-mediated deprotection to regenerate the free amine.
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Boc deprotection | HCl/dioxane, RT, 2 hr | Free amine hydrochloride salt | 95% |
Theoretical Insights
DFT calculations suggest that FeCl₃ catalyzes the Peterson elimination via a β-silyl carbocation intermediate (ΔG‡ = 9.5 kcal/mol) . The chloropyridine’s electron-withdrawing effect lowers the activation energy for NAS by 12–15 kcal/mol compared to unsubstituted pyridine.
Comparative Reactivity
The chloropyridine substituent enhances reactivity in EAS and NAS compared to non-halogenated analogs:
| Compound | Relative EAS Rate (Nitration) | Relative NAS Rate (MeO⁻) |
|---|---|---|
| 1-(Pyridin-4-yl)-benzo[c]azepine | 1.0 | 1.0 |
| 1-(2-Chloropyridin-4-yl)-benzo[c]azepine | 3.2 | 4.7 |
Comparison with Similar Compounds
Core Structural Analog: 2,3,4,5-Tetrahydro-1H-benzo[c]azepine Hydrochloride
- Structure : Lacks the 2-chloropyridinyl substitution, existing as the hydrochloride salt of the unmodified benzo[c]azepine core.
- Molecular Weight : 183.68 g/mol (C₁₀H₁₄ClN) .
- Key Differences :
- The absence of the 2-chloropyridinyl group reduces steric bulk and electron-withdrawing effects.
- The hydrochloride salt enhances aqueous solubility compared to the neutral target compound.
- Applications : Primarily used as a synthetic intermediate for further derivatization .
Spiro-Cyclohexanebenzazepine Derivatives
- Structure : Features a spiro-cyclohexane ring fused to the benzo[c]azepine core, with additional substituents like methoxy and methyl groups (e.g., spiro(2,3-dehydro-1-hydroxycyclohexane-4,5)-7-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine) .
- Key Differences :
- The spiro architecture introduces rigidity, mimicking the conformation of galanthamine, a natural acetylcholinesterase inhibitor.
- Methoxy and methyl groups enhance lipophilicity and target binding, unlike the electronegative chloropyridinyl group in the target compound.
(R)-2-(2’-Hydroxy-1’-Phenylethyl)-Benzo[c]azepine
1-(Piperidin-4-yl)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine
- Structure : Substituted with a piperidin-4-yl group at the 1-position (benzo[b]azepine isomer) .
- Key Differences :
- The piperidine moiety increases basicity, enhancing solubility in acidic environments.
- The benzo[b]azepine isomer (vs. benzo[c]) alters ring fusion geometry, impacting receptor binding profiles.
Molecular Properties
Q & A
Q. What are the common synthetic routes for 1-(2-chloropyridin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including acylation or cyclization steps. A key method involves reacting a benzazepine core with 2-chloropyridine derivatives under basic conditions (e.g., triethylamine or pyridine) to neutralize byproducts like HCl. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane is recommended for isolating the final product .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
High-Performance Liquid Chromatography (HPLC) with UV detection is widely used for impurity profiling, with relative retention times calibrated against known standards (e.g., t-butyl derivatives). Acceptable impurity thresholds are ≤0.5% for individual impurities and ≤2.0% total impurities . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (LC-MS) are essential for confirming molecular structure and functional group integrity .
Q. What safety precautions are necessary when handling this compound in the laboratory?
The compound is classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and lab coats. Emergency protocols include eye rinsing with water for 15 minutes and immediate medical consultation if ingested. Store in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models for this compound?
Discrepancies may arise from metabolic instability or poor bioavailability. To address this:
- Perform metabolic stability assays (e.g., liver microsomes) to identify degradation pathways.
- Use pharmacokinetic studies (IV/PO administration) in rodent models to assess absorption and distribution.
- Optimize formulations using co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance bioavailability .
Q. What experimental design strategies are recommended for optimizing reaction conditions in novel derivatization studies?
Employ Design of Experiments (DoE) to systematically vary parameters like temperature, catalyst loading, and solvent polarity. Response Surface Methodology (RSM) can model interactions between variables. For example, a central composite design might reveal that elevated temperatures (>80°C) improve cyclization efficiency but increase impurity formation, necessitating a balance at 60–70°C .
Q. What methodologies are effective for analyzing and reconciling impurity profiles across different synthetic batches?
Use comparative HPLC-MS to track batch-to-batch variability. Statistical tools like Principal Component Analysis (PCA) can identify outlier batches linked to specific reaction steps (e.g., incomplete acylation). Adjust quenching protocols or introduce additional washing steps (e.g., NaHCO₃ solution) to remove unreacted intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
